1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18100681
InChI: InChI=1S/C11H16N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

CAS No.:

Cat. No.: VC18100681

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carbaldehyde
Standard InChI InChI=1S/C11H16N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h7H,4-6H2,1-3H3
Standard InChI Key OOBOXLXBDJGZKO-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2=C(C1)C(=NN2C)C=O)C

Introduction

Structural Features and Molecular Characteristics

Core Architecture

The compound’s structure consists of a tetrahydroindazole framework (a bicyclic system with a five-membered pyrazole ring fused to a six-membered partially saturated benzene ring). Key substituents include:

  • Three methyl groups: Two at the 5-position and one at the 1-position of the indazole core.

  • A carbaldehyde group (-CHO): Located at the 3-position, contributing to electrophilic reactivity .

The saturated cyclohexane-like ring reduces aromaticity compared to fully unsaturated indazoles, potentially enhancing solubility and metabolic stability .

Computational Insights

Theoretical studies on related tetrahydroindazoles, such as 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, reveal that steric effects from methyl groups influence tautomeric stability . For 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde, density functional theory (DFT) calculations predict that the 1H-tautomer is thermodynamically favored, with methyl groups stabilizing the chair conformation of the saturated ring .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight192.26 g/mol
IUPAC Name1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carbaldehyde
Canonical SMILESCC1(CCC2=C(C1)C(=NN2C)C=O)C
InChIKeyOOBOXLXBDJGZKO-UHFFFAOYSA-N

Synthesis and Preparation Methods

Hypothetical Pathway

A plausible route involves:

  • Formation of the Tetrahydroindazole Core: Cyclohexanone derivatives condensed with hydrazines to generate 4,5,6,7-tetrahydro-1H-indazole intermediates .

  • Methylation: Selective alkylation using methylating agents (e.g., methyl iodide) at the 1- and 5-positions.

  • Oxidation: Conversion of a hydroxymethyl group (-CH2OH) to the carbaldehyde (-CHO) via oxidizing agents like pyridinium chlorochromate (PCC).

Table 2: Related Synthetic Procedures

Compound SynthesizedMethodYieldSource
4,5,6,7-Tetrahydro-1H-indazole-3-carbohydrazideHydrazine reflux with esters64%
(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanolReduction of aldehyde derivativesN/A

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the aldehyde group, but limited solubility in water .

  • Stability: The aldehyde moiety may render it sensitive to oxidation, necessitating storage under inert conditions .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) ~1700 cm⁻¹ and ν(N-H)\nu(\text{N-H}) ~3400 cm⁻¹ .

  • NMR: 1H^1\text{H} NMR would show signals for methyl groups (δ 1.0–1.5 ppm), aldehyde proton (δ 9–10 ppm), and saturated ring protons (δ 2.0–3.0 ppm) .

Related Compounds and Derivatives

Table 3: Structurally Analogous Indazoles

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidC11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{2}208.26-COOH instead of -CHO
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneC10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}178.23Ketone at 4-position
(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanolC11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}194.27-CH2OH instead of -CHO

Analytical Characterization and Spectral Data

Mass Spectrometry

  • ESI-MS: Predicted molecular ion peak at m/z 192.26 ([M+H]⁺) .

  • Fragmentation: Loss of CHO (29 Da) and sequential methyl group eliminations .

Chromatographic Behavior

  • HPLC: Retention time dependent on C18 columns and acetonitrile/water gradients .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability .

  • Biological Screening: Evaluating anticancer and antimicrobial efficacy in vitro .

  • Computational Modeling: Docking studies to identify potential protein targets (e.g., kinases) .

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